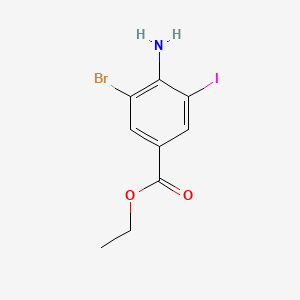

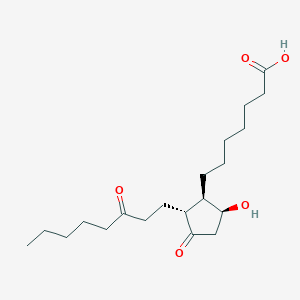

![molecular formula C17H21BrN2O3 B582004 1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] CAS No. 873779-30-7](/img/structure/B582004.png)

1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]

Overview

Description

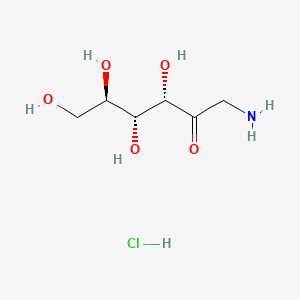

1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] is a chemical compound with the molecular formula C17H21BrN2O3 . It’s a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their importance in natural products and drugs . The investigation of novel methods of synthesis is a significant area of research in the chemical community .Molecular Structure Analysis

The molecular structure of this compound includes a spiro[indoline-3,4’-piperidine] core . The molecular formula is C17H22N2O3, with an average mass of 302.368 Da and a monoisotopic mass of 302.163055 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular formula of C17H22N2O3, an average mass of 302.368 Da, and a monoisotopic mass of 302.163055 Da . More specific properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications

Organic Synthesis Intermediate

This compound can serve as an organic synthesis intermediate . It can be prepared from 5-bromo-indoline-2-one as a reactant, reacting with bis(2-chloroethyl)amino tert-butyl ester . It can also be prepared from hydroxyindole as a reactant, reacting with N-BOC-bis(2-chloroethyl)amine, and further reacting with N-bromosuccinimide .

Biological Activity

Indole derivatives, including this compound, have been attracting increasing attention in recent years due to their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . Indoles, both natural and synthetic, show various biologically vital properties .

Drug Discovery

Spiro compounds, including this one, are becoming key building blocks for drug discovery . These templates have been shown to exhibit a variety of interesting biological activities, such as growth hormone secretagogues, neurokinin antagonists, oxytocin antagonists, monoamine transporter inhibitors, bradykinin antagonists, and cell cycle inhibitors . Due to their structure, they interact with a wide range of receptors and this activity has resulted in significant interest in developing efficient methods to prepare spiro compounds .

Cancer Therapy

Spiro-oxindoles, including this compound, are a promising class of small molecule inhibitors of p53–MDM2 interaction useful in targeted cancer therapy . They inhibit cell proliferation and induce apoptosis in cancer cells, leading to complete tumor growth regression without affecting activities of normal cells .

Synthesis of Spirocyclic Oxindole Analogue

An efficient, scalable synthesis approach towards the spirocyclic oxindole analogue 1’-(tert-butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylic acid (1) is described . The key steps are dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate (4) and demethylation of the resulting spirocyclic oxindole ethyl 1’-methyl-2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate (5) .

Inhibitors of p53–MDM2 Interaction

Spiro-oxindoles or spiro-oxindoles, with a rigid heterocyclic ring fused at the 3-position of the oxindole core with varied substitution around it, are the most efficacious class of small molecules which inhibit cell proliferation and induce apoptosis in cancer cells . This makes them potent selective inhibitors of p53–MDM2 interaction .

Future Directions

The future directions in the research of indole derivatives like 1’-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4’-piperidine] could involve the development of novel synthesis methods and further exploration of their biological properties . Their potential applications in the treatment of various disorders make them a significant area of study in medicinal chemistry .

properties

IUPAC Name |

tert-butyl 5-bromo-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O3/c1-16(2,3)23-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(17)21/h4-5,10H,6-9H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMSXNHRWSYLACX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Br)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672115 | |

| Record name | tert-Butyl 5-bromo-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Boc-5-Bromo-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine] | |

CAS RN |

873779-30-7 | |

| Record name | tert-Butyl 5-bromo-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B581931.png)

![(5-Aminobenzo[d]isoxazol-3-yl)carbamic acid tert-butyl ester](/img/structure/B581938.png)